molecular formula C24H16FN3O4S B11143277 (2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11143277
M. Wt: 461.5 g/mol
InChI Key: LPLVPNHJUTZHLK-FYJGNVAPSA-N
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Description

The compound (2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-[(4-methoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic molecule that features a combination of aromatic rings, a furan ring, and a thiazolotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-[(4-methoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the thiazolotriazine core: This is typically done through cyclization reactions involving thioamides and hydrazines.

    Final assembly: The final step involves the condensation of the furan and thiazolotriazine intermediates under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolotriazine core, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential as a pharmacophore is of significant interest. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking experiments.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-[(4-methoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-6-[(4-methoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

The uniqueness of (2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-[(4-methoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C24H16FN3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

(2E)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H16FN3O4S/c1-31-17-8-2-14(3-9-17)12-19-22(29)26-24-28(27-19)23(30)21(33-24)13-18-10-11-20(32-18)15-4-6-16(25)7-5-15/h2-11,13H,12H2,1H3/b21-13+

InChI Key

LPLVPNHJUTZHLK-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=NC2=O

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=NC2=O

Origin of Product

United States

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